molecular formula C10H6BrNOS B14711201 (E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate CAS No. 22715-04-4

(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate

Cat. No.: B14711201
CAS No.: 22715-04-4
M. Wt: 268.13 g/mol
InChI Key: BHUVZELFKQGWHE-ZZXKWVIFSA-N
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Description

(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of a bromophenyl group attached to a prop-2-enoyl isothiocyanate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate typically involves the reaction of (E)-3-(4-bromophenyl)prop-2-enoyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Addition Reactions: The double bond in the prop-2-enoyl group can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

    Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides can be used. The reactions are often conducted at room temperature or under mild heating.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by another functional group.

    Addition Reactions: Products include adducts formed by the addition of electrophiles or nucleophiles to the double bond.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chlorophenyl)prop-2-enoyl isothiocyanate
  • (E)-3-(4-fluorophenyl)prop-2-enoyl isothiocyanate
  • (E)-3-(4-methylphenyl)prop-2-enoyl isothiocyanate

Uniqueness

(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s effectiveness in certain applications.

Properties

CAS No.

22715-04-4

Molecular Formula

C10H6BrNOS

Molecular Weight

268.13 g/mol

IUPAC Name

(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate

InChI

InChI=1S/C10H6BrNOS/c11-9-4-1-8(2-5-9)3-6-10(13)12-7-14/h1-6H/b6-3+

InChI Key

BHUVZELFKQGWHE-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)N=C=S)Br

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N=C=S)Br

Origin of Product

United States

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